![molecular formula C11H21N3O3 B1391459 tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate CAS No. 1309447-19-5](/img/structure/B1391459.png)
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including acylation, sulfonation, and substitution . For instance, a related compound, “tert-butyl 4- (2-hydroxyethyl)-4- (pyrrolidin-1-yl)-piperidine-1-carboxylate”, was synthesized via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The optimized structure was also compared with the crystal structure determined using single-crystal X-ray diffraction (XRD), and the results were consistent .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and involve multiple steps. For instance, the synthesis of “tert-butyl 4- (2-hydroxyethyl)-4- (pyrrolidin-1-yl)-piperidine-1-carboxylate” involved a Reformatsky-type reaction of iminium salt followed by Red-Al reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 2- (pyridin-3-yl)piperidine-1-carboxylate” has been described in terms of its structure, chemical names, and physical and chemical properties .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : This compound and its derivatives serve as intermediates in synthesizing biologically active compounds, such as crizotinib (Kong et al., 2016) and Vandetanib (Wang et al., 2015).
- Structural Analysis : X-ray studies have provided insights into the molecular structure of tert-butyl piperidine-1-carboxylate derivatives, revealing details like axial orientation of side chains and hydrogen bonding in crystal structures (Didierjean et al., 2004).
Biomedical Research
- Intermediate in Medicinal Chemistry : Various derivatives of tert-butyl piperidine-1-carboxylate are used to synthesize biologically active alkaloids and potential therapeutic agents (Passarella et al., 2005).
- Biological Activities : Certain tert-butyl piperidine-1-carboxylate derivatives have been evaluated for activities like antibacterial and anthelmintic effects, offering insights into potential therapeutic applications (Sanjeevarayappa et al., 2015).
Chemical Synthesis Advancements
- Novel Synthetic Routes : Research has explored various synthetic routes and methodologies for tert-butyl piperidine-1-carboxylate derivatives, enhancing the efficiency of producing these compounds for research and industrial applications (Moskalenko & Boev, 2014).
Material Science and Engineering
- Structural Applications : The study of the molecular structure of tert-butyl piperidine-1-carboxylate derivatives contributes to a better understanding of material properties, such as crystal packing and molecular interactions, which is crucial in material science (Moriguchi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPIKZHYXKFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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